
5-Dihydroxyboryl-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dihydroxyboryl-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H5BN2O3S and its molecular weight is 171.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
BPTU is synthesized through a straightforward process involving the introduction of a dihydroxyboryl group to the thiouracil framework. The synthesis typically involves:
- Reagents : Thiouracil derivatives and boron-containing reagents.
- Conditions : Controlled temperature and solvent conditions to facilitate the reaction.
- Characterization : Techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Properties
BPTU has shown significant potential as an anticancer agent. Studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including:
- Mechanism of Action : BPTU acts by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2A, which is crucial for cell cycle regulation. This inhibition leads to:
Boron Neutron Capture Therapy (BNCT)
BPTU is being investigated as a candidate for boron neutron capture therapy, a targeted cancer treatment that utilizes boron compounds to enhance the effects of neutron irradiation on tumor cells:
- Pharmacokinetics : Research conducted on melanoma-bearing mice demonstrated favorable pharmacokinetics, indicating that BPTU can effectively target tumor tissues while minimizing systemic exposure .
- Therapeutic Efficacy : The compound's ability to accumulate in tumor sites enhances its potential for BNCT applications .
Antimicrobial Activity
BPTU and its derivatives have also exhibited antimicrobial properties against various pathogens:
- Activity Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .
Cancer Treatment Studies
Recent studies have focused on the efficacy of BPTU derivatives in treating specific cancers:
- Study on A-2780 Cells : A derivative of BPTU was tested for cytotoxicity against A-2780 cells, showing significant inhibition of cell growth and induction of apoptosis via upregulation of p21 and p27 proteins .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
BPTU Derivative | A-2780 | 15 | CDK2A Inhibition |
BPTU Derivative | HT-29 | 20 | G1/S Arrest |
BPTU Derivative | MCF-7 | 18 | Apoptosis Induction |
BNCT Efficacy Studies
In vivo studies using melanoma-bearing mice have been instrumental in evaluating the potential of BPTU for BNCT:
Eigenschaften
CAS-Nummer |
125177-38-0 |
---|---|
Molekularformel |
C4H5BN2O3S |
Molekulargewicht |
171.98 g/mol |
IUPAC-Name |
(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |
InChI-Schlüssel |
IYECIXPSVBLTTP-UHFFFAOYSA-N |
SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Isomerische SMILES |
B(C1=CN=C(NC1=O)S)(O)O |
Kanonische SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Key on ui other cas no. |
125177-38-0 |
Synonyme |
5-dihydroxyboryl-2-thiouracil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.